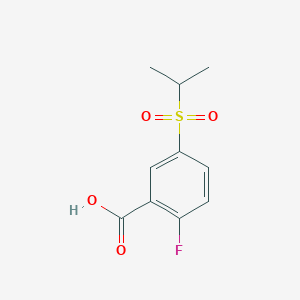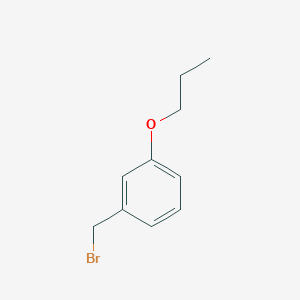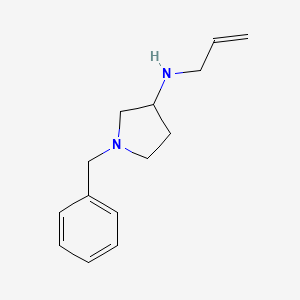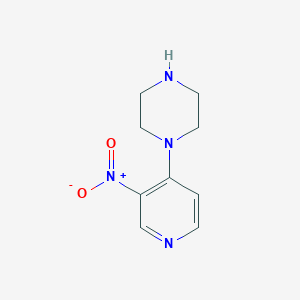![molecular formula C13H14O2 B1438189 2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one CAS No. 206435-98-5](/img/structure/B1438189.png)
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one
Vue d'ensemble
Description
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one is a heterocyclic compound that has shown potential in various scientific research applications. The compound's unique structure and properties have made it an attractive target for synthesis and investigation. In
Applications De Recherche Scientifique
1. Synthesis and Catalysis
In a study by Duan et al. (2014), a Rhodium(III)-catalyzed C-H activation/annulation reaction was developed to create 1,2-oxazepines, leading to important chroman derivatives. This method did not require oxidants and efficiently formed C-C/C-N bond formations, demonstrating a potential application in the synthesis of complex organic compounds (Duan et al., 2014).
2. Photoreactions and Synthetic Routes
The work by Eberbach et al. (1971) involved synthesizing oxepin derivatives from furanes and acetylenic dienophiles, demonstrating the feasibility of creating oxepin derivatives through photochemical transformations. This research opens avenues in the field of photochemistry and organic synthesis (Eberbach et al., 1971).
3. Metal Complexes and Reactions
Weigand et al. (1996) prepared and characterized metal complexes involving sulfur-containing ligands, which included derivatives of benzoxepine. These complexes have potential applications in inorganic chemistry and material sciences (Weigand et al., 1996).
4. Novel Synthetic Approaches
Luo and Wu (2011) described an efficient route to indeno[1,2-c]azepin-3(2H)-ones, incorporating both indene and unsaturated seven-membered ring lactam skeletons. This study is significant for its novel approach to synthesizing complex organic structures (Luo & Wu, 2011).
5. Ring Expansion Techniques
Fesenko et al. (2017) developed a method for ring expansion of tetrahydropyrimidines to form tetrahydro-1H-1,3-diazepines. This method has potential applications in the development of new heterocyclic compounds (Fesenko et al., 2017).
6. Organic Synthesis and Characterization
Ossig et al. (1996) isolated and characterized reaction products of germylenes or stannylenes with diazomalonate and diazoindanedione, which included oxepin derivatives. This study provides insights into the synthesis and properties of these compounds (Ossig et al., 1996).
Propriétés
IUPAC Name |
2,3,4,7,8,9-hexahydrocyclopenta[h][1]benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12-5-2-6-15-13-8-10-4-1-3-9(10)7-11(12)13/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVODBHXATUGMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OCCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



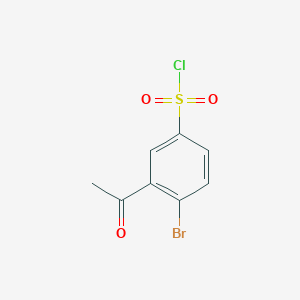
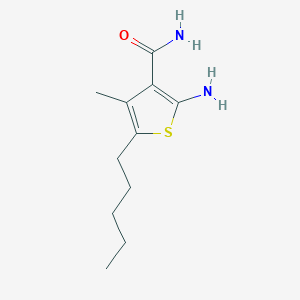
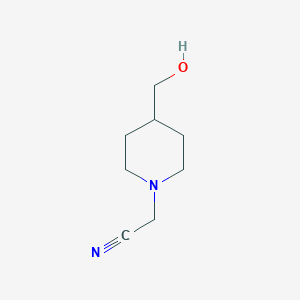


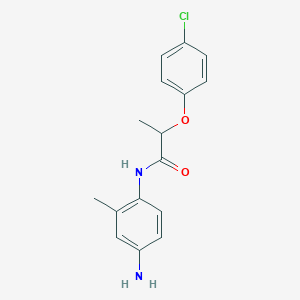
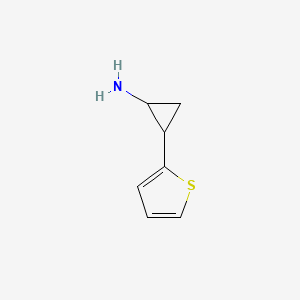
![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)
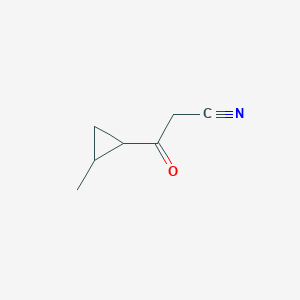
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonamide](/img/structure/B1438122.png)
